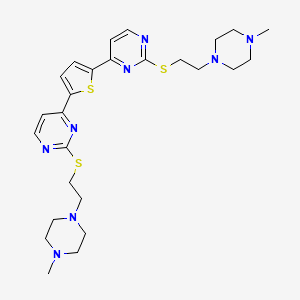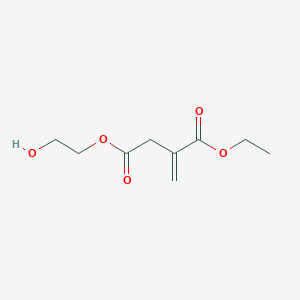![molecular formula C21H39NO4S2 B14280771 Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate CAS No. 125947-19-5](/img/structure/B14280771.png)
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate is an organic compound with the molecular formula C21H39NO4S2This compound is characterized by the presence of dibutylcarbamothioyl and sulfanyl groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate typically involves the esterification of butanedioic acid with dibutylamine and subsequent thiolation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dibutylcarbamothioyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of certain metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl succinate: A simpler ester of butanedioic acid, lacking the carbamothioyl and sulfanyl groups.
Carbamodithioic acid, dibutyl-, methylene ester: Another organosulfur compound with similar functional groups but different structural arrangement.
Uniqueness
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
125947-19-5 |
|---|---|
Fórmula molecular |
C21H39NO4S2 |
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
dibutyl 2-(dibutylcarbamothioylsulfanyl)butanedioate |
InChI |
InChI=1S/C21H39NO4S2/c1-5-9-13-22(14-10-6-2)21(27)28-18(20(24)26-16-12-8-4)17-19(23)25-15-11-7-3/h18H,5-17H2,1-4H3 |
Clave InChI |
QAPYMUUKHAZRFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=S)SC(CC(=O)OCCCC)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


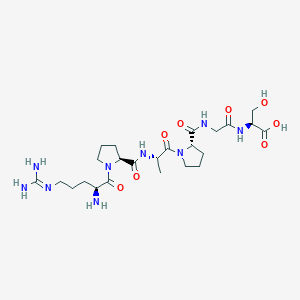
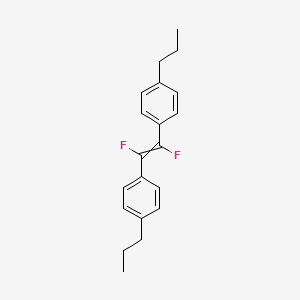
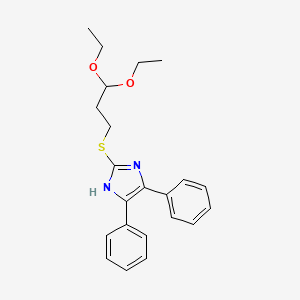
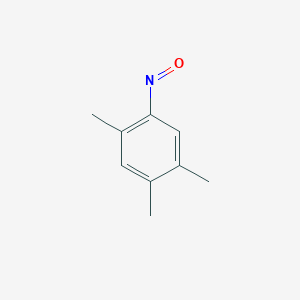
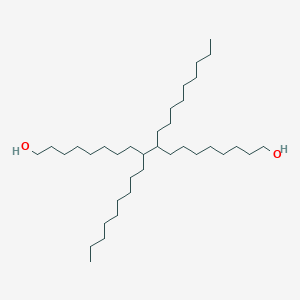
methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
ethanimidamide](/img/structure/B14280755.png)
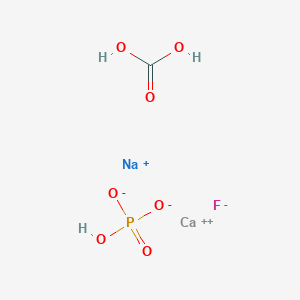
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
